1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
CAS No.: 1384429-93-9
Cat. No.: VC7946275
Molecular Formula: C10H11Cl2N3O
Molecular Weight: 260.12
* For research use only. Not for human or veterinary use.
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride - 1384429-93-9](/images/structure/VC7946275.png)
Specification
CAS No. | 1384429-93-9 |
---|---|
Molecular Formula | C10H11Cl2N3O |
Molecular Weight | 260.12 |
IUPAC Name | 1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
Standard InChI | InChI=1S/C10H10ClN3O.ClH/c1-6(12)9-13-10(15-14-9)7-2-4-8(11)5-3-7;/h2-6H,12H2,1H3;1H |
Standard InChI Key | QRWMNZDNOCGEJK-UHFFFAOYSA-N |
SMILES | CC(C1=NOC(=N1)C2=CC=C(C=C2)Cl)N.Cl |
Canonical SMILES | CC(C1=NOC(=N1)C2=CC=C(C=C2)Cl)N.Cl |
Introduction
Structural and Physicochemical Properties
The compound's molecular formula is , with a molecular weight of 260.12 g/mol . Its IUPAC name, 1-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride, reflects the oxadiazole ring substituted at position 5 with a 4-chlorophenyl group and at position 3 with an ethylamine moiety. The hydrochloride salt enhances aqueous solubility compared to the free base . Key structural features include:
-
Oxadiazole ring: A five-membered heterocycle containing one oxygen and two nitrogen atoms, contributing to electronic stability and bioactivity.
-
4-Chlorophenyl group: Enhances lipophilicity, facilitating membrane permeability and target interactions .
-
Ethylamine side chain: Provides a site for derivatization and salt formation.
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 260.12 g/mol | |
CAS Number | 1384429-93-9 | |
Solubility | Water-soluble (hydrochloride) |
Synthesis and Industrial Production
The synthesis involves a multi-step process starting from 4-chlorobenzohydrazide. Cyclization with acetic anhydride and phosphorus oxychloride forms the oxadiazole ring, followed by hydrochlorination to yield the final product. Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (>95%).
Key Reaction Steps:
-
Hydrazide Formation: 4-Chlorobenzohydrazide reacts with acetic anhydride to form an intermediate acylhydrazide.
-
Cyclization: Treatment with induces ring closure, generating the oxadiazole core.
-
Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt .
Chemical Reactivity and Derivatives
The compound undergoes characteristic reactions of oxadiazoles and aromatic chlorides:
-
Oxidation: Reacts with or to form N-oxide derivatives.
-
Reduction: reduces the oxadiazole ring to a diamine.
-
Nucleophilic Substitution: The 4-chloro group is displaced by amines or thiols under basic conditions.
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Oxidation | , | Oxadiazole N-oxide derivatives |
Reduction | , THF | Ethylenediamine analogs |
Substitution | , EtOH | 4-Aminophenyl derivatives |
Biological Activities and Mechanisms
Antimicrobial Activity
In vitro studies demonstrate potent activity against Gram-positive and Gram-negative bacteria, with MIC values as low as 0.0039 mg/mL for Staphylococcus aureus. The 4-chlorophenyl group enhances DNA intercalation, disrupting bacterial replication.
Bacterial Strain | MIC (mg/mL) | Source |
---|---|---|
Staphylococcus aureus | 0.0039 | |
Escherichia coli | 0.025 | |
Pseudomonas aeruginosa | 0.013 |
Antioxidant Properties
The compound exhibits radical scavenging activity comparable to ascorbic acid in DPPH assays (87.7% vs. 88.6%). The oxadiazole ring’s electron-deficient nature facilitates hydrogen atom transfer to neutralize free radicals.
Comparative Analysis with Related Compounds
The 4-chlorophenyl substitution confers distinct advantages over other oxadiazoles:
Compound Class | Key Features | Bioactivity (IC) |
---|---|---|
1,3,4-Oxadiazoles | Broad antimicrobial spectrum | 12.8–105 µM |
1,2,4-Triazoles | Antifungal activity | 15–200 µM |
Benzoxazoles | Material science applications | N/A |
Applications in Research and Industry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume